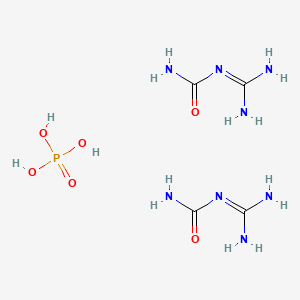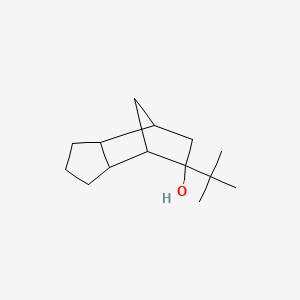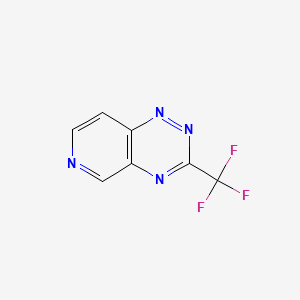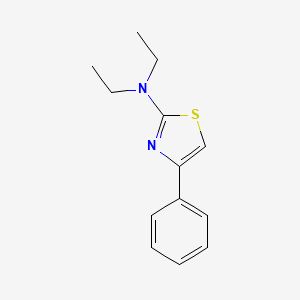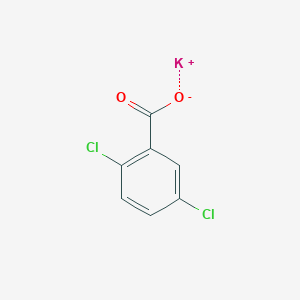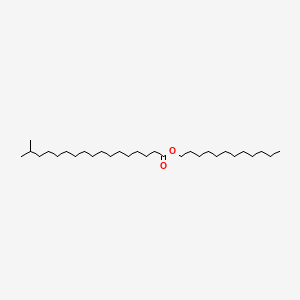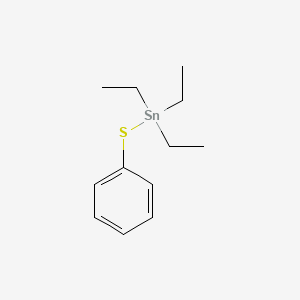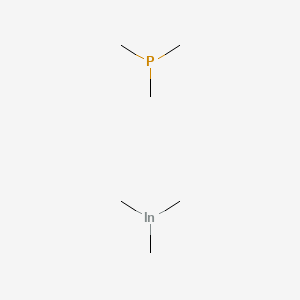
Trimethyl(trimethylphosphine)indium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(trimethylphosphine)indium is an organometallic compound with the chemical formula In(CH₃)₃(P(CH₃)₃). This compound is notable for its use in various chemical reactions and its role as a ligand in coordination chemistry. It is a colorless, pyrophoric solid that reacts readily with air and moisture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethyl(trimethylphosphine)indium can be synthesized through the reaction of indium trichloride with trimethylphosphine and methyl lithium. The reaction typically proceeds as follows:
InCl3+3LiCH3+P(CH3)3→In(CH3)3(P(CH3)3)+3LiCl
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with air or moisture.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming indium oxides and phosphine oxides.
Substitution: This compound can participate in substitution reactions where the methyl groups or the trimethylphosphine ligand are replaced by other ligands.
Complexation: It forms complexes with various transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Halides or other nucleophiles.
Complexation: Transition metal salts or complexes.
Major Products:
Oxidation: Indium oxides and phosphine oxides.
Substitution: Various substituted indium compounds.
Complexation: Metal-indium complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trimethyl(trimethylphosphine)indium is used as a precursor in the synthesis of indium-containing compounds. It is also employed as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and complexes are studied for potential use in imaging and therapeutic applications.
Industry: In the semiconductor industry, this compound is used in the deposition of indium-containing thin films. It is also utilized in catalysis and material science research.
Wirkmechanismus
The mechanism of action of trimethyl(trimethylphosphine)indium involves its ability to act as a ligand, forming complexes with transition metals. The trimethylphosphine ligand donates electron density to the metal center, stabilizing the complex and facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involve coordination and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Trimethylindium (In(CH₃)₃): A similar organoindium compound but without the trimethylphosphine ligand.
Trimethylphosphine (P(CH₃)₃): A ligand used in coordination chemistry, similar to the ligand in trimethyl(trimethylphosphine)indium.
Uniqueness: this compound is unique due to the presence of both trimethylindium and trimethylphosphine components. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its individual components.
Eigenschaften
CAS-Nummer |
51341-34-5 |
|---|---|
Molekularformel |
C6H18InP |
Molekulargewicht |
236.00 g/mol |
IUPAC-Name |
trimethylindigane;trimethylphosphane |
InChI |
InChI=1S/C3H9P.3CH3.In/c1-4(2)3;;;;/h1-3H3;3*1H3; |
InChI-Schlüssel |
BSRUTWLOBPCVAB-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)C.C[In](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


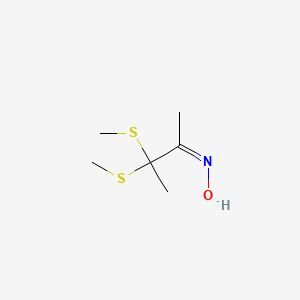
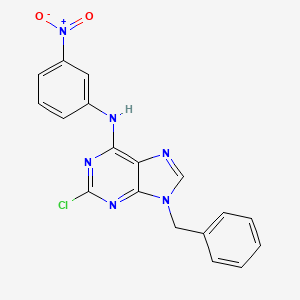
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

